

A Historical and Critical Review of the Parotin Salivary Hormone

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Introduction

This technical guide provides an in-depth historical and critical analysis of the research surrounding "**Parotin**," a substance once proposed as a salivary gland hormone. The primary body of research on **Parotin** emerged from Japan in the mid-20th century, led by investigators such as T. Ogata and Yosoji Ito.^[1] These researchers posited that the salivary glands, particularly the parotid gland, possessed an endocrine function, secreting a hormone that played a role in systemic calcium metabolism and the development of hard tissues.^{[1][2]}

It is imperative to note at the outset that the concept of **Parotin** as a distinct hormone with the functions originally ascribed to it is not supported by modern endocrinology. Contemporary research into the salivary glands focuses on their exocrine functions, their role in immunity, and the presence of various other established hormones and biomarkers in saliva, none of which correspond to the historical description of **Parotin**.^{[3][4][5][6]} This document, therefore, serves as a historical record and a critical examination of the early research, intended to provide context for the evolution of our understanding of salivary gland function.

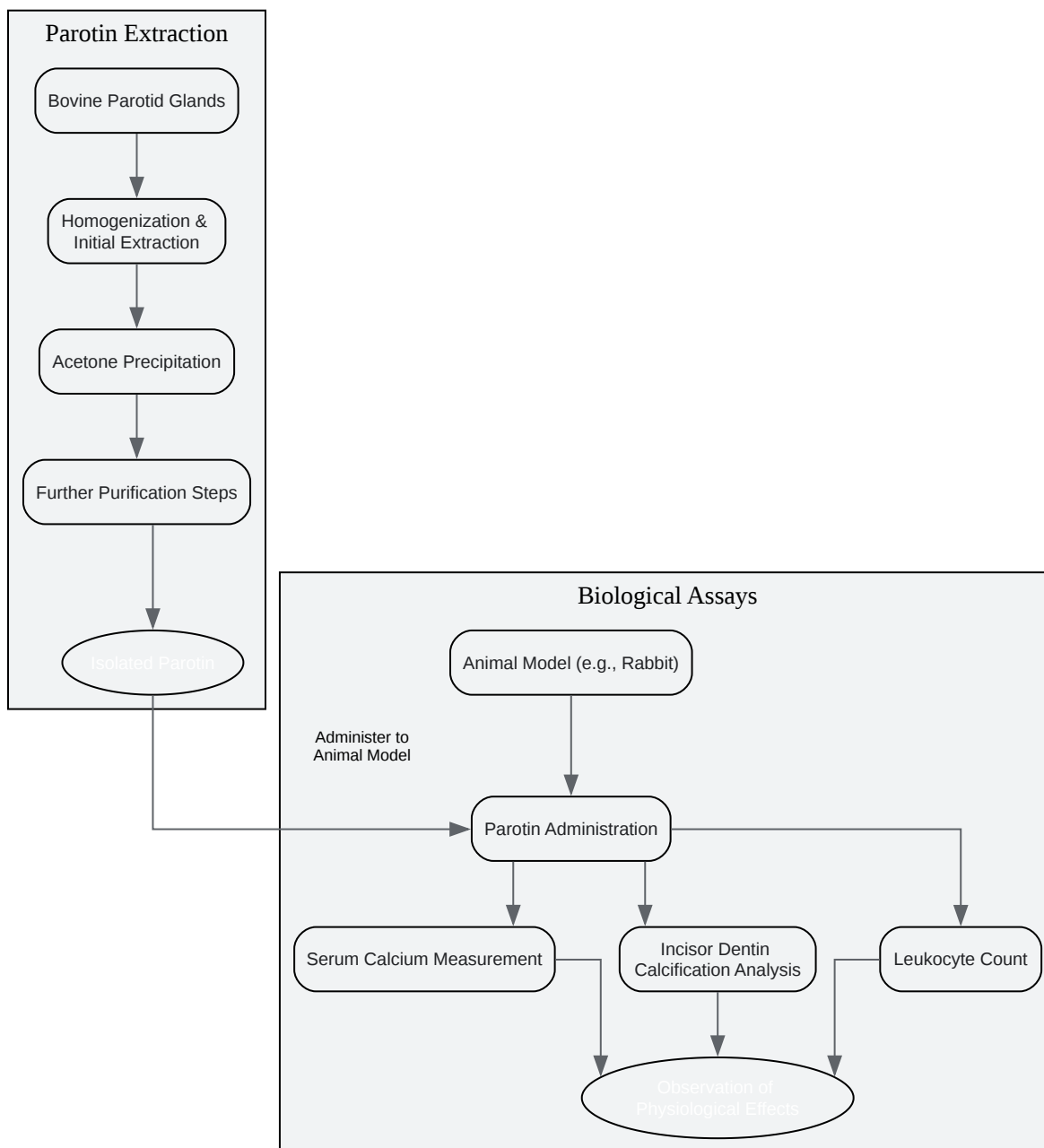
Historical Context: The Endocrine Salivary Gland Hypothesis

The theory of an endocrine function for the salivary glands gained traction in the 1940s and 1950s, primarily through the work of Japanese scientists.^[1] This hypothesis proposed that, in addition to their exocrine role in producing saliva, the salivary glands secreted hormones directly into the bloodstream to regulate various physiological processes throughout the body. **Parotin**, isolated from bovine parotid glands, was identified as the principal hormone in this putative system.^[1] Similar substances were also reportedly isolated from submaxillary glands ("S-**parotin**"), human saliva ("saliva-**parotin**"), and human urine ("uoparotin").^[1]

Methodology of Parotin Research: A Reconstruction

Detailed experimental protocols from the original **Parotin** studies are not readily available in modern scientific literature. However, based on the available abstracts and summaries from the era, we can reconstruct the general methodologies employed.

Experimental Workflow for Parotin Isolation and Bioassays



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Caption: A diagram illustrating the likely experimental workflow for **Parotin** research, from extraction to biological assay.

Experimental Protocols

Based on available information, the following are generalized descriptions of the experimental protocols that were likely used in the historical research on **Parotin**. It is important to emphasize that these are reconstructions and lack the specific details of the original methodologies.

- **Parotin** Extraction and Purification: The process for isolating what was identified as "Saliva-**parotin**" from human saliva involved precipitation from a dried powder using acetone.^[1] This suggests that a similar solvent-based precipitation method was likely used for the initial extraction of **Parotin** from homogenized bovine parotid glands. Further purification steps would have been necessary to achieve a more concentrated form of the substance.
- Serum Calcium Measurement: The specific methods for measuring serum calcium in the mid-20th century were likely colorimetric assays. These techniques were less precise than modern methods such as atomic absorption spectrometry.
- Incisor Dentin Calcification Assay: The assessment of dentin calcification in animal models, such as rabbits, was a key bioassay for **Parotin**. This would have likely involved histological examination of the incisors of animals treated with **Parotin**, with a qualitative or semi-quantitative assessment of the degree of calcification.
- Leukocyte Count: Standard hematological techniques of the time would have been used to count circulating leukocytes in blood samples from experimental animals. This would have involved manual counting using a hemocytometer.

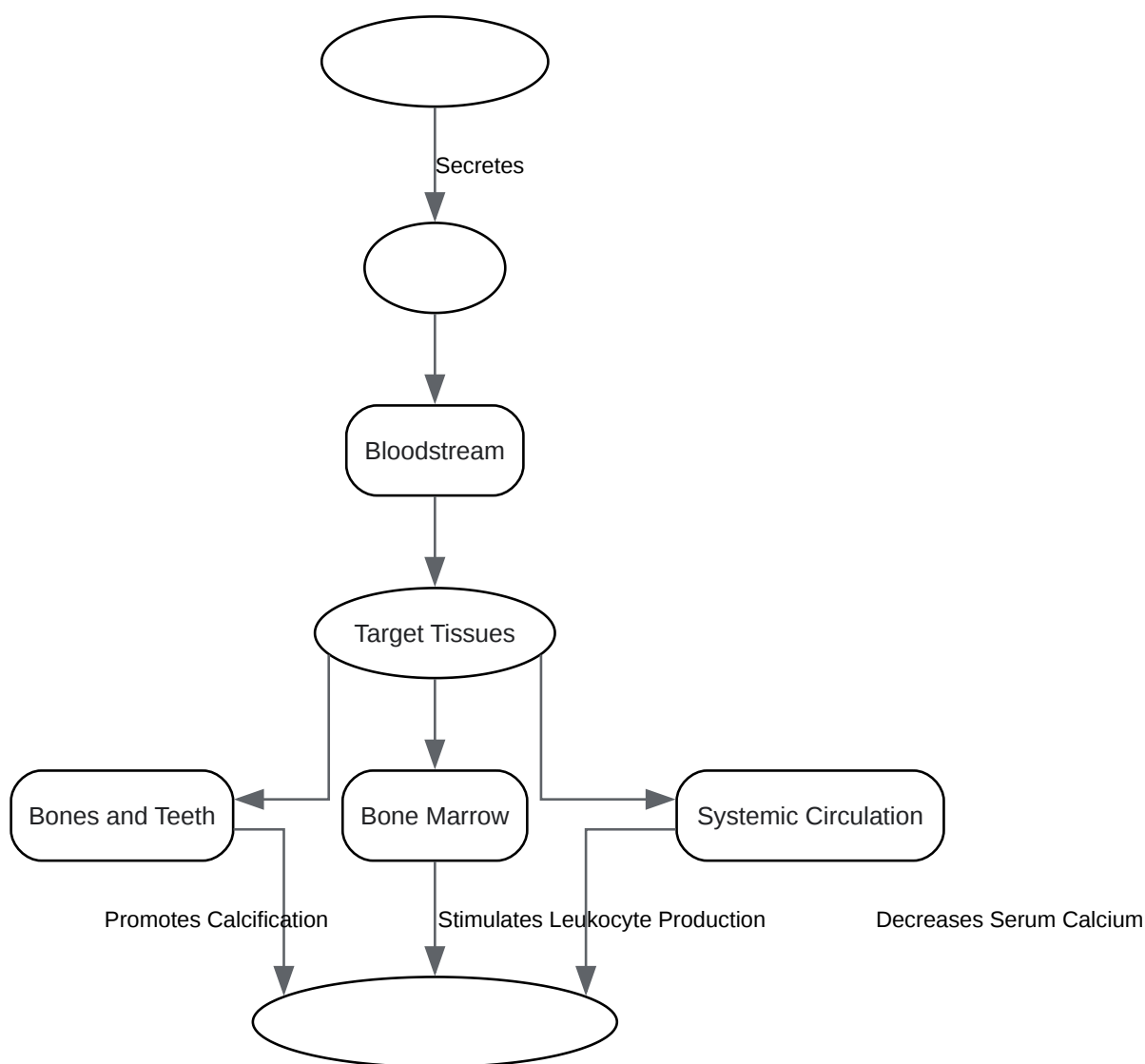
Claimed Biological Functions of Parotin

The research on **Parotin** attributed a number of systemic biological functions to this putative hormone. These claims are summarized in the table below.

Claimed Biological Function	Observed Effect	Animal Model	Reference
Calcium Metabolism	Decrease in serum calcium levels.	Rabbit	[1][2]
Hard Tissue Development	Promotion of calcification of incisor dentin.	Rabbit	[1]
Hematopoiesis	Increase in the number of circulating leukocytes.	Rabbit	[1]
Cardiovascular System	A fall in blood pressure was noted with insufficiently purified preparations.	Dog	[1]

Proposed Mechanism of Action: A Historical Perspective

The concept of cellular signaling pathways as we understand them today did not exist at the time of the primary **Parotin** research. The original literature does not describe detailed signaling cascades, receptor interactions, or second messenger systems. Instead, the proposed mechanism of action was described in broader physiological terms.



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Caption: A simplified diagram representing the proposed systemic action of **Parotin** based on historical claims.

The researchers suggested that **Parotin** acted as a systemic hormone, traveling through the bloodstream to exert its effects on distant target tissues. The primary proposed actions were antagonistic to those of the parathyroid hormone, which was known to increase serum calcium levels.[2] **Parotin** was thought to promote the uptake of calcium into hard tissues, thereby lowering its concentration in the blood.

Critical Analysis and Modern Perspective

The hypothesis that **Parotin** is a unique salivary hormone with systemic effects on calcium metabolism and hard tissue development has not been substantiated by subsequent research. There are several critical points to consider when evaluating the historical **Parotin** studies:

- **Lack of Independent Replication:** The majority of the research on **Parotin** was conducted by a limited number of research groups, primarily in Japan. The findings were not widely replicated by the international scientific community.
- **Purity of Preparations:** The methods for protein purification in the mid-20th century were not as advanced as they are today. It is possible that the "**Parotin**" extracts were not a single, pure substance but rather a mixture of various proteins and other biologically active molecules present in the salivary glands. The observed biological effects could have been due to one or more of these other components.
- **Advancements in Endocrinology:** Our understanding of calcium homeostasis has advanced significantly since the 1950s. It is now well-established that serum calcium levels are tightly regulated by the interplay of parathyroid hormone (PTH), calcitonin, and vitamin D.^{[7][8]} There is no role for a salivary hormone in this regulatory system.
- **Modern Understanding of Salivary Gland Function:** The salivary glands are now understood to be complex exocrine organs with important roles in digestion, lubrication, and oral immunity.^{[4][5]} While saliva contains a vast array of proteins and other molecules, including some hormones that are also found in the blood, there is no evidence for the existence of a unique salivary hormone with the specific functions attributed to **Parotin**.^{[3][6]}

Conclusion

The historical research on the **Parotin** salivary hormone represents a fascinating chapter in the exploration of endocrine function. The studies conducted in the mid-20th century proposed a novel role for the salivary glands in systemic physiological regulation. However, in light of decades of subsequent research and our vastly improved understanding of endocrinology and salivary gland biology, the concept of **Parotin** as a distinct hormone has been superseded.

For researchers, scientists, and drug development professionals, the story of **Parotin** serves as an important case study in the scientific process. It highlights the necessity of rigorous purification methods, independent replication of findings, and the continuous re-evaluation of

scientific hypotheses in the face of new evidence. While the specific claims about **Parotin** have not stood the test of time, the early research into the biological components of saliva paved the way for the modern understanding of the complex and vital roles of the salivary glands in health and disease.

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